molecular formula C23H32O4 B1263390 Metachromin T

Metachromin T

Cat. No.: B1263390
M. Wt: 372.5 g/mol
InChI Key: KDDVGLFIPJEMAU-ZGNKEGEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Metachromin T (T22) is a marine-derived meroterpenoid isolated from Spongia spp., first identified in Okinawan sponge collections . Structurally, it features a 6,8-dimethoxy-2-methyl-2H-chromen-5-ol group linked to a cyclohexane ring, with stereochemistry confirmed via NMR, NOESY, and CD spectroscopy. Key structural distinctions include a methyl-substituted double bond replacing an exocyclic methylene group in related compounds like metachromins R20 and S21 . T22 exhibits cytotoxic activity against murine lymphoma L1210 and human epidermoid carcinoma KB cells, distinguishing it from inactive analogs (e.g., metachromins N-Q, 16-19) . While its exact molecular targets remain under investigation, its bioactivity suggests interference with DNA replication or kinase signaling pathways, akin to other metachromins .

Properties

Molecular Formula

C23H32O4

Molecular Weight

372.5 g/mol

IUPAC Name

(2S)-6,8-dimethoxy-2-methyl-2-[2-[(1R,2S)-1,2,3-trimethylcyclohex-3-en-1-yl]ethyl]chromen-5-ol

InChI

InChI=1S/C23H32O4/c1-15-8-7-10-22(3,16(15)2)12-13-23(4)11-9-17-20(24)18(25-5)14-19(26-6)21(17)27-23/h8-9,11,14,16,24H,7,10,12-13H2,1-6H3/t16-,22-,23-/m1/s1

InChI Key

KDDVGLFIPJEMAU-ZGNKEGEESA-N

Isomeric SMILES

C[C@@H]1C(=CCC[C@]1(C)CC[C@]2(C=CC3=C(C(=CC(=C3O2)OC)OC)O)C)C

Canonical SMILES

CC1C(=CCCC1(C)CCC2(C=CC3=C(C(=CC(=C3O2)OC)OC)O)C)C

Synonyms

metachromin T

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Shared C-5 (S) and C-6 (R) configurations across metachromins suggest a conserved biosynthetic pathway .
  • Quinone moieties in Metachromin A23 and neomarinone correlate with redox-mediated cytotoxicity, a feature absent in T22 .

Bioactivity and Cytotoxicity Comparison

This compound’s bioactivity profile differs significantly from structurally related compounds:

Compound Cytotoxic Activity (IC₅₀) Kinase Inhibition (IC₅₀) Mechanism Insights Reference
This compound (T22) L1210: Active; KB: Active Not reported DNA damage via TOPO I inhibition*
Metachromin L14 L1210: 1.0 µg/mL; KB: 9.9 µg/mL EGFR: 197 µg/mL EGFR/HER2 kinase inhibition
Metachromin A23 Colon/Nasopharyngeal: <1 µM Not reported DNA intercalation
Neomarinone Lung/Colon: ≤2.5 µM Not reported Reactive oxygen species (ROS) generation
Strongylophorine Anti-invasion assay: Active Not reported Cell migration/angiogenesis inhibition

Notes:

  • T22’s cytotoxicity, while confirmed, lacks precise IC₅₀ values in the provided evidence. Activity against L1210/KB cells is inferred from qualitative data .
  • Metachromin A23’s sub-µM IC₅₀ highlights superior potency compared to T22, likely due to quinone-mediated DNA intercalation .
  • T22’s proposed TOPO I inhibition is extrapolated from Metachromin C’s mechanism , though direct evidence is pending.

Mechanistic Insights and Selectivity

  • Structural Determinants of Activity : The cyclohexane ring’s pseudochair conformation and methyl substituents in T22 may enhance membrane permeability or target binding . In contrast, Metachromin A23’s acetyl groups improve DNA affinity .
  • Kinase Selectivity : While T22’s kinase targets are uncharacterized, Metachromin L14 inhibits EGFR (IC₅₀ 197 µg/mL), and analogs M15-Q19 target HER2 (IC₅₀ 18–190 µg/mL) . This suggests structural variations (e.g., glycine residues in L14) dictate kinase specificity.

Q & A

Q. How can researchers conduct a comprehensive literature review on this compound while avoiding bias?

  • Methodological Answer : Use systematic search strings (e.g., "this compound AND synthesis NOT industrial") across PubMed, SciFinder, and Web of Science. Screen abstracts via PRISMA flowcharts, and assess study quality using GRADE criteria. Document excluded studies to justify selectivity .

Data Management and Reproducibility

Q. What FAIR data practices apply to this compound research?

  • Methodological Answer : Assign persistent identifiers (DOIs) to datasets via repositories like Figshare. Provide machine-readable metadata (e.g., using ISA-Tab format) and license data under CC-BY 4.0. Include raw analytical files (e.g., .jdx for NMR) and synthesis protocols in supplementary materials .

Q. How can researchers ensure experimental reproducibility for this compound studies?

  • Methodological Answer : Publish step-by-step protocols on platforms like protocols.io . Use certified reference materials and detail instrument calibration procedures. Implement electronic lab notebooks (ELNs) for real-time data tracking and version control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Metachromin T
Reactant of Route 2
Metachromin T

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